

# Application Notes and Protocols: Assaying the Activity of PSTi8 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSTi8** is a synthetic peptide inhibitor of Pancreastatin (PST), a peptide known to negatively regulate insulin sensitivity. Elevated levels of PST are associated with insulin resistance and type 2 diabetes. **PSTi8** has emerged as a promising therapeutic candidate due to its ability to counteract the effects of PST, thereby improving insulin sensitivity and glucose metabolism.[1] [2] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatic glucose metabolism and insulin resistance. This document provides detailed application notes and protocols for assaying the activity of **PSTi8** in HepG2 cells, focusing on its effects on glucose uptake, gluconeogenesis, and related signaling pathways.

# **Key Activities of PSTi8 in HepG2 Cells**

**PSTi8** exerts several beneficial effects on HepG2 cells, primarily related to the amelioration of insulin resistance. These include:

- Suppression of Palmitate- and PST-induced Insulin Resistance: **PSTi8** effectively reverses the insulin-desensitizing effects of saturated fatty acids like palmitate and of Pancreastatin itself.[3][4][5]
- Enhanced Glucose Uptake: Treatment with **PSTi8** leads to an increase in glucose uptake by HepG2 cells, a key indicator of improved insulin sensitivity.[5][6][7]



- Inhibition of Gluconeogenesis: PSTi8 downregulates the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[6]
- Modulation of Key Signaling Pathways: The mechanism of action of PSTi8 involves the activation of the IRS1/2-PI3K-AKT signaling pathway and modulation of the PKCλ/ζ-SREBP1c pathway.[3][4]

## **Data Presentation**

The following tables summarize the quantitative effects of **PSTi8** on various parameters in HepG2 cells, as reported in scientific literature.

Table 1: Effect of PSTi8 on Glucose Uptake in Insulin-Resistant HepG2 Cells

| Treatment Condition               | Fold Change in Glucose<br>Uptake (vs. Insulin + PST) | Reference |
|-----------------------------------|------------------------------------------------------|-----------|
| Insulin + PST + PSTi8 (800<br>nM) | ~1.8                                                 | [2]       |

Data are approximated from graphical representations in the cited literature and represent a significant increase in glucose uptake.

Table 2: Effect of PSTi8 on Gluconeogenic Gene Expression in HepG2 Cells

| Gene   | Treatment<br>Condition       | Fold Change in<br>mRNA Expression<br>(vs. Glucagon) | Reference |
|--------|------------------------------|-----------------------------------------------------|-----------|
| PEPCK  | Glucagon + PSTi8<br>(150 nM) | ~0.6                                                | [2]       |
| G6Pase | Glucagon + PSTi8<br>(150 nM) | ~0.5                                                | [2]       |



Data are approximated from graphical representations in the cited literature and represent a significant decrease in gene expression.

# **Experimental Protocols**

Herein are detailed protocols for key experiments to assay the activity of **PSTi8** in HepG2 cells.

### Cell Culture and Induction of Insulin Resistance

Objective: To culture HepG2 cells and induce a state of insulin resistance using palmitate.

#### Materials:

- HepG2 cells (ATCC® HB-8065™)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Palmitic acid (Sigma-Aldrich)
- Bovine Serum Albumin (BSA), fatty acid-free
- 0.25% Trypsin-EDTA

- Cell Culture:
  - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[8][9]
  - Passage cells every 3-4 days when they reach 80-90% confluency.[8][9]
- Preparation of Palmitate-BSA Complex:



- Prepare a 100 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.
- Prepare a 10% (w/v) BSA solution in sterile water.
- Add the palmitate stock solution dropwise to the BSA solution while stirring at 50°C to achieve a final concentration of 5 mM palmitate. This will result in a solution with a molar ratio of approximately 3:1 (palmitate:BSA).
- Filter-sterilize the solution and store at -20°C.
- Induction of Insulin Resistance:
  - Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.
  - Replace the growth medium with DMEM containing 2% FBS and the desired concentration of the palmitate-BSA complex (a typical final concentration is 0.25-0.5 mM palmitate).
  - Incubate the cells for 16-24 hours to induce insulin resistance.

## **Cell Viability Assay (MTT Assay)**

Objective: To assess the cytotoxicity of PSTi8 on HepG2 cells.

Materials:

- HepG2 cells
- 96-well plates
- PSTi8 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO



- Seed HepG2 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to attach overnight.
- Treat the cells with various concentrations of PSTi8 (e.g., 100 nM, 200 nM, 500 nM, 800 nM, 1 μM) for 24-48 hours. Include a vehicle control (the solvent used to dissolve PSTi8).
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

## Glucose Uptake Assay (2-NBDG)

Objective: To measure the effect of PSTi8 on glucose uptake in insulin-resistant HepG2 cells.

#### Materials:

- Insulin-resistant HepG2 cells (from Protocol 1) in 24-well plates
- PSTi8
- Insulin solution (100 nM)
- Pancreastatin (PST) (optional, as a negative control)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

- After inducing insulin resistance, wash the cells twice with warm PBS.
- Starve the cells in serum-free DMEM for 2-4 hours.



- Pre-treat the cells with **PSTi8** (e.g., 800 nM) for 1 hour in serum-free DMEM. For control wells, add vehicle.
- Stimulate the cells with 100 nM insulin for 30 minutes. A set of wells should remain unstimulated (basal uptake). To demonstrate the inhibitory effect of PST, a group of cells can be co-incubated with insulin and PST.
- Wash the cells twice with KRPH buffer.
- Add KRPH buffer containing 100  $\mu$ M 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
- Terminate the assay by washing the cells three times with ice-cold PBS.
- Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
- Normalize the fluorescence values to the total protein concentration of each well.

# Quantitative Real-Time PCR (qRT-PCR) for PEPCK and G6Pase

Objective: To quantify the effect of **PSTi8** on the mRNA expression of key gluconeogenic genes.

#### Materials:

- HepG2 cells
- PSTi8
- Glucagon (to stimulate gluconeogenesis)
- RNA extraction kit (e.g., TRIzol)
- · cDNA synthesis kit
- SYBR Green qPCR master mix



- qRT-PCR instrument
- Primers for human PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH or β-actin)

#### **Primer Sequences:**

| Gene    | Forward Primer (5'<br>- 3') | Reverse Primer (5' - 3')   | Reference |
|---------|-----------------------------|----------------------------|-----------|
| hPEPCK  | AACTGTTGGCTGGC<br>TCTC      | GAACCTGGCGTTGA<br>ATGC     | [10]      |
| hG6Pase | TCCTGGGACAGACA<br>CACAAG    | GAGGACCAAGGAA<br>GCCACAAT  | [10]      |
| hGAPDH  | GTCTCCTCTGACTT<br>CAACAGCG  | ACCACCCTGTTGCT<br>GTAGCCAA | [11]      |

- Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
- Treat the cells with **PSTi8** (e.g., 150 nM) in the presence or absence of a gluconeogenic stimulus like glucagon (e.g., 100 nM) for 6-24 hours.
- RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- qRT-PCR:
  - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
  - Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).



• Analyze the data using the  $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the housekeeping gene.

## Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To assess the effect of **PSTi8** on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

#### Materials:

- · HepG2 cells
- PSTi8
- Insulin
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS1, anti-total-IRS1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Seed HepG2 cells and treat with **PSTi8** and/or insulin as described in the previous protocols.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

# Visualizations PSTi8 Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for assaying PSTi8 activity in HepG2 cells.

# **PSTi8** Signaling Pathway in HepG2 Cells





Click to download full resolution via product page

Caption: Simplified signaling pathway of **PSTi8** in HepG2 cells.

# **Logical Relationship of PSTi8's Effects**





Click to download full resolution via product page

Caption: Logical flow of **PSTi8**'s therapeutic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of pancreastatin inhibitor PSTi8 for the treatment of insulin resistance and diabetes: studies in rodent models of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin inhibitor, PSTi8 ameliorates metabolic health by modulating AKT/GSK-3β and PKCλ/ζ/SREBP1c pathways in high fat diet induced insulin resistance in peri-/postmenopausal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pancreastatin inhibitor PSTi8 ameliorates streptozotocin-induced diabetes by suppressing hepatic glucose production PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreastatin inhibitor PSTi8 prevents free fatty acid-induced oxidative stress and insulin resistance by modulating JNK pathway: In vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tripod.nih.gov [tripod.nih.gov]
- 10. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells PMC [pmc.ncbi.nlm.nih.gov]



- 11. cdn-links.lww.com [cdn-links.lww.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Assaying the Activity
  of PSTi8 in HepG2 Cells]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15610457#assaying-the-activity-of-psti8-in-hepg2cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com